REACTION_CXSMILES
|
ClC1C2N=C(Cl)C=CC=2N=CN=1.[Cl:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]=[CH:19][N:20]=[C:21]([O:24][CH3:25])[C:22]=2[N:23]=1.C([O-])(O)=O.[Na+]>CO>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]2[N:18]=[CH:19][N:20]=[C:21]([O:24][CH3:25])[C:22]=2[N:23]=1 |f:0.1,2.3|
|
Type
|
CUSTOM
|
Details
|
was stirred in EtOAc (20 mL)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated the filtrate
|
Type
|
CONCENTRATION
|
Details
|
The crude concentrate
|
Type
|
ADDITION
|
Details
|
was diluted with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The suction dried solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N=CN=C(C2N1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |